Enhanced Lipophilicity (cLogP) Compared to Non-Fluorinated Analog
The incorporation of the para-fluoro substituent in 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene results in a significantly higher calculated lipophilicity compared to its non-fluorinated parent compound, (2,2,2-Trifluoroethyl)benzene [1]. This increase in logP is a critical parameter for optimizing membrane permeability and bioavailability in drug discovery programs.
Comparator LogP 2.38
Δ +1.02 log units
| Evidence Dimension | Lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 (XLogP3-AA) [1] |
| Comparator Or Baseline | (2,2,2-Trifluoroethyl)benzene (CAS 21249-93-4): 2.38 (LogP) |
| Quantified Difference | Δ = +1.02 log units (Target is ~10x more lipophilic in octanol-water partitioning) |
| Conditions | Computed values: XLogP3-AA (PubChem) for target; LogP (Chemsrc) for comparator |
Why This Matters
The enhanced lipophilicity of 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene directly translates to improved passive membrane diffusion, making it a superior choice for central nervous system (CNS) drug candidates or other applications requiring efficient cellular uptake.
- [1] PubChem. (2025). 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/50561-99-4 View Source
